molecular formula C13H13NO B2784032 N-[1-(2-Naphthalenyl)ethyl]formamide CAS No. 273384-77-3

N-[1-(2-Naphthalenyl)ethyl]formamide

Cat. No.: B2784032
CAS No.: 273384-77-3
M. Wt: 199.253
InChI Key: UAKUACVJZBWEFO-UHFFFAOYSA-N
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Description

Contextual Placement within Amide Chemistry and Naphthalene (B1677914) Derivatives

N-[1-(2-Naphthalenyl)ethyl]formamide is both a naphthalene derivative and a secondary amide. The amide functional group (-NH-C=O) is one of the most fundamental and stable linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. Formamides are the simplest subclass of amides, derived from formic acid, and are important intermediates in many chemical processes, including the synthesis of pharmaceuticals, fungicides, and other heterocyclic compounds. nih.govbeilstein-journals.org

The second key component is the naphthalene moiety. Naphthalene is a bicyclic aromatic hydrocarbon consisting of two fused benzene rings. This large, planar, and electron-rich system imparts specific properties to its derivatives, including increased lipophilicity and the potential for π-π stacking interactions. Naphthalene derivatives are prevalent in many areas of chemical science, from dyes and polymers to a wide range of pharmacologically active agents. The incorporation of a naphthalene group can significantly influence a molecule's biological activity and physical properties.

Unique Structural Features and Stereochemical Aspects of this compound

The most significant structural feature of this compound is the presence of a stereocenter, or chiral center. The carbon atom of the ethyl group that is bonded to both the naphthalene ring and the formamide's nitrogen atom is asymmetric. This chirality means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-N-[1-(2-Naphthalenyl)ethyl]formamide and (S)-N-[1-(2-Naphthalenyl)ethyl]formamide.

This stereochemical aspect is of paramount importance in modern chemistry. The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other might be inactive or even harmful. Chiral amines and their derivatives are crucial building blocks in asymmetric synthesis. researchgate.netnih.gov The precursor to the title compound, 1-(2-Naphthyl)ethylamine, is a well-known chiral amine used in the synthesis of chiral ligands, catalysts, and as an intermediate for pharmaceuticals targeting neurological disorders. chemimpex.comguidechem.com Therefore, this compound serves as a derivative that preserves this critical chirality for use in further synthetic steps.

Chemical and Physical Properties
PropertyValue
CAS Number273384-77-3
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
IUPAC NameN-(1-(naphthalen-2-yl)ethyl)formamide
PurityTypically ≥97%

Historical Perspectives on its Discovery and Initial Synthetic Pathways

Specific historical records detailing the first discovery and synthesis of this compound are not prominent in the scientific literature, suggesting it was likely first prepared as an intermediate in a larger synthetic project rather than a target molecule of historical significance.

However, its synthesis can be reliably inferred from well-established chemical reactions. The most direct and common pathway for its formation is the N-formylation of the corresponding primary amine, 1-(2-Naphthalenyl)ethylamine. guidechem.com Formylation of amines is a fundamental transformation in organic synthesis. nih.gov A variety of methods have been developed for this purpose, many of which are applicable to chiral amines and proceed without causing racemization (loss of stereochemical purity). nih.gov

Common laboratory-scale methods that could be employed for this synthesis include:

Reaction with Formic Acid: Heating the amine with formic acid is a direct method, often performed without a solvent. nih.gov

Using Formic Acid Derivatives: Reagents like acetic formic anhydride (B1165640) or reacting the amine with ethyl formate can also achieve formylation.

Catalytic Methods: Modern approaches may involve catalysts to facilitate the reaction under milder conditions. mdpi.com

The choice of method would depend on the desired scale, yield, and the need to rigorously preserve the stereochemical integrity of the chiral center.

Common N-Formylation Methods for Primary Amines
Formylating AgentTypical ConditionsKey Features
Formic AcidHeating, often solvent-freeDirect, simple, but can require high temperatures.
Acetic Formic AnhydrideGenerated in situ, low temperaturesHigh yields, fast reaction times.
Ethyl FormateHeating with the amineCost-effective, common industrial method.
ChloralLow temperatureExcellent yields with chloroform as a byproduct. nih.gov

Overview of Research Significance and Broad Areas of Investigation

While this compound is not the subject of widespread investigation itself, its significance lies in its potential role as a key synthetic intermediate and a chiral building block. Chiral amines are frequently used in the development of pharmaceuticals, and their formamide (B127407) derivatives serve several important functions. researchgate.netnih.govchemimpex.com

The primary research application of this compound is likely as a "protected" form of the chiral amine 1-(2-Naphthalenyl)ethylamine. In a multi-step synthesis, it is often necessary to temporarily render the highly reactive amine group inert to prevent it from participating in unwanted side reactions. The formyl group serves as an effective protecting group that can be readily removed later in the synthetic sequence to regenerate the free amine.

Given that its parent amine is used in developing chiral catalysts and as a precursor for biologically active molecules, it can be inferred that this compound is used in research and development settings, particularly within medicinal and process chemistry, for the construction of more complex, enantiomerically pure target molecules. Its commercial availability from specialty chemical suppliers underscores its utility to researchers who require this specific chiral scaffold for their synthetic campaigns. achemblock.comscisupplies.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKUACVJZBWEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 2 Naphthalenyl Ethyl Formamide and Its Analogues

Diverse N-Formylation Strategies

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is the cornerstone of synthesizing N-[1-(2-naphthalenyl)ethyl]formamide from its corresponding amine precursor, 1-(2-naphthalenyl)ethanamine. A multitude of strategies have been developed to achieve this transformation efficiently and under various reaction conditions.

In recent years, solvent-free reactions have garnered significant attention due to their environmental and economic advantages, such as reduced waste, lower costs, and simplified purification processes. acs.org Several effective solvent-free methods for the N-formylation of amines, applicable to the synthesis of this compound, have been reported.

One such approach involves heating the primary amine, 1-(2-naphthalenyl)ethanamine, with formic acid at elevated temperatures, typically around 80°C, until the reaction is complete. nih.gov This method has demonstrated good to excellent yields for a range of aromatic and aliphatic amines. nih.gov Another notable solvent-free technique utilizes a catalytic amount of iodine. In this procedure, the amine is treated with formic acid in the presence of molecular iodine (I2) at approximately 70°C. organic-chemistry.orgthieme-connect.com This method is highly efficient, affording N-formylated products in high yields and with excellent selectivity. organic-chemistry.orgthieme-connect.com The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) catalyzes the reaction by protonating formic acid, thereby facilitating the nucleophilic attack of the amine. organic-chemistry.org

Furthermore, metal catalysts have also been employed in solvent-free N-formylation reactions. For instance, indium has been used as a catalyst for the formylation of amines with formic acid at 70°C, providing moderate to excellent yields. thieme-connect.com Zinc oxide (ZnO) has also been reported as an effective Lewis acid catalyst for the solvent-free formylation of various amines with formic acid. nih.gov

Table 1: Comparison of Solvent-Free N-Formylation Methods
MethodCatalyst/ReagentTemperature (°C)Reaction TimeYieldReference
Direct HeatingFormic Acid80VariesGood to Excellent nih.gov
Iodine CatalysisI2 (5 mol%), Formic Acid702 hoursExcellent organic-chemistry.orgthieme-connect.com
Indium CatalysisIndium (10 mol%), Formic Acid701-24 hoursModerate to Excellent thieme-connect.com
Zinc Oxide CatalysisZnO (50 mol%), Formic Acid7010-720 minGood to Excellent nih.gov

Reagent-mediated N-formylation provides an alternative to direct formylation with formic acid, often offering milder reaction conditions and improved yields. A variety of reagents have been developed for this purpose, with phosphonic anhydride (B1165640) (T3P®) emerging as a particularly effective option.

T3P® is a mild and efficient coupling reagent that can be used for the synthesis of N-formamides from amines and formic acid. researchgate.net The reaction is typically carried out at room temperature in a suitable solvent like dichloromethane, and it affords the desired formamides in high yield and purity. researchgate.net One of the significant advantages of using T3P® is the easy work-up, as the by-products are water-soluble. aragen.com This method has been successfully applied to a wide range of aryl, heteroaryl, and fluorinated aryl amines. researchgate.net A patented method describes the N-formylation of an amine by reacting it with a formamide (B127407) compound in the presence of a phosphonic anhydride, with the anhydride present in catalytic amounts (5-100 mol %) at temperatures between 45-100°C for 1-24 hours. google.com

Other reagents that can be employed for N-formylation include mixed anhydrides like acetic formic anhydride, as well as activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with formic acid. thieme-connect.comresearchgate.net

Table 2: Reagent-Mediated N-Formylation of Amines
ReagentCo-reagent/SolventTemperatureKey AdvantagesReference
Propylphosphonic Anhydride (T3P®)Formic Acid, DichloromethaneRoom TemperatureHigh yield, high purity, easy work-up researchgate.net
Phosphonic AnhydrideFormamide compound45-100°CCatalytic amount of anhydride google.com
Acetic Formic Anhydride-VariesEstablished method thieme-connect.com
DCC/Formic Acid-VariesAmide coupling conditions researchgate.net
EDCI/Formic Acid-VariesMilder amide coupling conditions researchgate.net

The demand for faster and more efficient chemical transformations has led to the development of high-efficiency and rapid synthesis protocols for N-formylation. These methods often utilize microwave irradiation or ultrasound to accelerate the reaction rates.

An ultrasound-assisted, solvent-free method for the N-formylation of amines with formic acid has been reported to provide excellent yields at room temperature in a short period. researchgate.netacademie-sciences.fr The use of ultrasound enhances the rate of reaction, making it a rapid and efficient green chemistry approach. researchgate.net

Another rapid protocol involves the use of formic acid and acetic anhydride in the presence of pyridine (B92270) and DMF at room temperature. This one-pot procedure allows for the near-quantitative formylation of protected peptides on a solid support, demonstrating its potential for rapid and efficient synthesis. nih.gov Additionally, a simple and convenient protocol for the N-formylation of amino acid esters and primary amines has been developed using only imidazole (B134444) in warm DMF, with DMF acting as the formyl donor. sci-hub.se This method is advantageous as it uses inexpensive reagents and does not require an inert atmosphere or dry solvents. sci-hub.se

Table 3: High-Efficiency and Rapid N-Formylation Protocols
MethodReagentsConditionsKey FeaturesReference
Ultrasound-Assisted SynthesisFormic AcidSolvent-free, Room TemperatureRapid, high yields, green method researchgate.netacademie-sciences.fr
One-Pot On-Resin FormylationFormic Acid, Acetic Anhydride, Pyridine, DMFRoom TemperatureNear-quantitative yields, suitable for peptides nih.gov
Imidazole in DMFImidazole, DMF60°CInexpensive reagents, simple work-up sci-hub.se

Enantioselective Synthesis of Chiral this compound

The 1-(2-naphthalenyl)ethyl moiety in the target molecule contains a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of paramount importance in pharmaceutical and materials science. This can be achieved through asymmetric catalytic methods or by using chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While direct asymmetric N-formylation is a developing field, several catalytic strategies can be envisioned for the enantioselective synthesis of this compound.

One potential approach is the catalytic asymmetric reduction of a corresponding N-formyl imine. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, are effective in the asymmetric hydrogenation of C=N bonds. Another strategy involves the kinetic resolution of racemic 1-(2-naphthalenyl)ethanamine via a catalytic formylation reaction, where one enantiomer of the amine reacts faster than the other in the presence of a chiral catalyst, leading to an enantiomerically enriched formamide and unreacted amine.

Recent advancements in organocatalysis have also provided powerful tools for asymmetric synthesis. Chiral phosphoric acids, for instance, have been successfully employed in the direct enantioselective C-H amination of N-aryl-2-naphthylamines, showcasing the potential for creating chiral N-C atropisomers. nih.gov While not a direct formylation, this highlights the utility of chiral catalysts in functionalizing naphthalene-containing amines. Furthermore, the development of chiral phase transfer catalysts has enabled highly efficient asymmetric umpolung reactions of imines, providing a conceptually new route to chiral amino compounds. nih.gov

A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, one could start with an achiral precursor and attach a chiral auxiliary. For example, a chiral oxazolidinone auxiliary can be acylated and then subjected to a diastereoselective reaction. In a relevant study, (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one was used in an aldol (B89426) reaction to create a temporary stereocenter, which then directed a subsequent cyclopropanation reaction with high diastereoselectivity. rsc.org

Alternatively, one can start with an enantiomerically pure amine, such as (S)-(-)-1-(2-Naphthyl)ethylamine, which is commercially available. sigmaaldrich.com The direct formylation of this chiral amine using any of the methods described in section 2.1 would lead to the corresponding chiral this compound. The use of naphthylethylamines as chiral auxiliaries has been explored in other reactions, such as the Staudinger cycloaddition for the stereoselective formation of trans-β-lactams, where they induced moderate diastereoselectivity. researchgate.net

Table 4: Chiral Auxiliary-Based Approaches
Chiral AuxiliaryGeneral ApproachKey FeaturesReference
OxazolidinonesAttachment to an achiral precursor, diastereoselective reaction, removal of auxiliary.Widely applicable, high diastereoselectivity in many reactions.
(S)-(-)-1-(2-Naphthyl)ethylamineDirect formylation of the commercially available chiral amine.Straightforward, relies on the availability of the enantiopure starting material. sigmaaldrich.com

Diastereoselective Control in Synthesis

The this compound molecule possesses a chiral center at the carbon atom adjacent to the naphthalene (B1677914) ring and the nitrogen atom. Achieving diastereoselective control is crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules. The primary strategy for controlling the stereochemistry of the final product is to utilize an enantiomerically pure precursor, namely (R)- or (S)-1-(2-naphthalenyl)ethanamine. The subsequent formylation step preserves the stereocenter of the amine.

The synthesis of the chiral amine precursor is most commonly achieved through the asymmetric reduction of the prochiral ketone, 2-acetylnaphthalene. biosynth.comfishersci.ca This transformation can be accomplished with high enantioselectivity using transition metal catalysts complexed with chiral ligands. Ruthenium-based catalysts, in particular, have shown significant efficacy in the asymmetric hydrogenation of aryl ketones and related compounds. google.commdpi.com For instance, analogous reductions of 1-(1-naphthyl)ethanone oxime using chiral ruthenium(II) catalysts have been reported to yield the corresponding chiral amine with high enantiomeric excess (ee). google.com This approach, known as asymmetric transfer hydrogenation, provides a reliable pathway to the desired single-enantiomer amine, which is then converted to the target formamide without compromising its stereochemical integrity.

The utility of chiral amines like (S)-1-(naphthalen-2-yl)ethanamine is well-documented in asymmetric synthesis, where the bulky naphthalene group provides significant steric hindrance that can induce high levels of stereoselectivity in chemical transformations.

Table 1: Catalytic Systems for Asymmetric Synthesis of Chiral Naphthylethylamine Analogues

PrecursorCatalyst SystemSolventProductEnantiomeric Excess (ee)Reference
1-(1-Naphthyl)ethanone OximeChlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II)Ethanol(R)-(+)-1-(1-Naphthyl)ethylamine96.3% google.com
1-(1-Naphthyl)ethanone OximeChlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II)Isopropanol (B130326)(S)-(-)-1-(1-Naphthyl)ethylamine96.2% google.com
α-Alkyl-β-ketoaldehydes(R,R)-Teth-TsDPEN-Ru(II) complexIsopropanol/Dichloromethaneanti-2-Alkyl-1,3-diols>99% mdpi.com

Multi-Component Reactions for this compound Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.comsemanticscholar.org These reactions are valued for their high atom and step economy, making them attractive from a green chemistry perspective.

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, its structure lends itself to theoretical construction via established MCRs, most notably the Ugi four-component reaction (Ugi-4CR). numberanalytics.comnumberanalytics.com The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative. numberanalytics.comnih.gov

A plausible, albeit theoretical, Ugi-4CR to construct the core of the target molecule could involve the following components:

Aldehyde: 2-Naphthaldehyde

Amine: Methylamine or Ammonia

Carboxylic Acid: Formic Acid

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

The reaction would proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate from formic acid to form the final product. numberanalytics.com This approach would build the N-(1-naphthalenyl)formamide backbone in a single, convergent step. Adjustments to the starting materials would be necessary to yield the exact ethyl-substituted target. The versatility of the Ugi reaction allows for the rapid assembly of complex structures from simple, readily available starting materials. orgsyn.org

Table 2: Hypothetical Ugi-4CR for an N-[1-(2-Naphthalenyl)methyl]formamide Analogue

Component TypeExample ReactantContribution to Final Structure
Aldehyde2-NaphthaldehydeNaphthalenyl and adjacent methine group (-CH-)
AmineAmmonia (NH₃)Nitrogen atom of the primary amide
Carboxylic AcidFormic Acid (HCOOH)Formyl group (-C(=O)H)
Isocyanidetert-Butyl isocyanideForms a secondary N-tert-butylamide

Industrial and Scalable Synthesis Considerations

For the industrial-scale production of this compound, the synthetic route must be efficient, cost-effective, and reproducible. A conventional two-step approach is generally favored over more complex, single-step reactions for scalability and process control. This route involves:

Synthesis of the Amine Precursor: The large-scale production of 1-(2-naphthalenyl)ethanamine via the reductive amination of 2-acetylnaphthalene. This is a robust and well-established industrial process that uses common reducing agents and catalysts under controlled pressure and temperature.

N-Formylation: The conversion of the resulting amine to the final formamide product.

The N-formylation of amines is a fundamental transformation with numerous scalable methods. rsc.org The choice of formylating agent is critical and is based on factors such as cost, availability, safety, and environmental impact. Formic acid is a common and green choice, often used directly or with a dehydrating agent. scholarsresearchlibrary.com Catalyst- and solvent-free methods using formic acid, sometimes promoted by ultrasound, offer high yields and simple work-up procedures, making them highly suitable for industrial applications. academie-sciences.fr

Other scalable formylation technologies include the use of methanol (B129727) as a C1 source in the presence of a reusable catalyst or the utilization of carbon dioxide (CO₂) with a reducing agent like a hydrosilane. acs.orgresearchgate.net These methods align with green chemistry principles by using readily available C1 feedstocks and minimizing waste. Purification of the final product on an industrial scale would typically involve crystallization or vacuum distillation to achieve high purity.

Table 3: Comparison of Scalable N-Formylation Methods

Formylating AgentTypical ConditionsAdvantagesConsiderationsReference
Formic AcidNeat (solvent-free), room temperature to moderate heating; may use ultrasound.High yields, low cost, environmentally benign, simple work-up.Can require excess acid; water is a byproduct. scholarsresearchlibrary.comacademie-sciences.fr
MethanolWith a reusable transition metal catalyst (e.g., Chromium-based).Uses an inexpensive C1 source; catalyst can be recycled.Requires a catalyst; may need higher temperatures. researchgate.net
Carbon Dioxide (CO₂) & HydrosilaneWith a catalyst (e.g., [TBA][OAc]), pressurized CO₂.Utilizes CO₂ as a renewable C1 feedstock; green process.Requires pressure equipment and a stoichiometric hydrosilane reductant. acs.org
Ammonium FormateHeating in a suitable solvent.Readily available and inexpensive reagent.Moderate to good yields; can require higher temperatures. academie-sciences.fr

Advanced Spectroscopic and Crystallographic Characterization of N 1 2 Naphthalenyl Ethyl Formamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR spectra allows for the unambiguous assignment of protons and carbons and provides insights into the connectivity of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of N-[1-(2-Naphthalenyl)ethyl]formamide is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the ethyl bridge, and the formamide (B127407) group. The aromatic protons of the 2-substituted naphthalene ring will appear in the downfield region, typically between 7.4 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The methine proton of the ethyl group, being adjacent to both the naphthalene ring and the nitrogen atom, is anticipated to resonate as a multiplet in the range of 5.0-5.5 ppm. The methyl protons of the ethyl group would likely appear as a doublet around 1.6-1.8 ppm. The formyl proton will present as a singlet, or potentially two singlets due to rotational isomers (rotamers) around the C-N amide bond, in the region of 8.0-8.5 ppm. The N-H proton is expected to show a broad signal, the chemical shift of which is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbonyl carbon of the formamide group is expected to have a chemical shift in the range of 160-165 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (approximately 120-140 ppm). The methine carbon of the ethyl group is predicted to appear around 50-55 ppm, while the methyl carbon will be observed in the upfield region, likely between 15 and 20 ppm.

Predicted NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl (CHO)8.0 - 8.5160 - 165
Naphthalenyl-H7.4 - 8.0-
Naphthalenyl-C-120 - 140
Methine (CH)5.0 - 5.550 - 55
Methyl (CH₃)1.6 - 1.815 - 20
Amide (NH)Variable-

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key expected correlations include the cross-peak between the methine proton and the methyl protons of the ethyl group, as well as correlations between the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak between the methine proton and its attached carbon, the methyl protons and their carbon, and each aromatic proton with its corresponding carbon atom on the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. Expected key HMBC correlations for this compound would include:

The formyl proton to the methine carbon.

The methine proton to the carbons of the naphthalene ring.

The methyl protons to the methine carbon.

The N-H proton to the formyl carbon and the methine carbon.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₃H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence.

Predicted HRMS Data for this compound:

Ion Formula Calculated Exact Mass
[M+H]⁺C₁₃H₁₄NO⁺199.1021

Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS involves the separation of the compound by liquid chromatography followed by mass spectrometric analysis where the molecular ion is selected and fragmented to produce a characteristic fragmentation pattern. The fragmentation of the protonated this compound molecule would likely proceed through several key pathways:

Loss of the formyl group: Cleavage of the N-C(H)O bond could lead to the formation of a fragment corresponding to the [M+H - CHO]⁺ ion.

Cleavage of the ethyl bridge: Fragmentation at the benzylic position is common. This could result in the formation of a naphthalenylethyl cation or related radical cations.

Formation of the naphthalenylmethyl cation: A prominent peak at m/z 141, corresponding to the [C₁₁H₉]⁺ ion, would be expected from the cleavage of the C-C bond adjacent to the naphthalene ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The amide C=O stretching vibration (Amide I band) is expected to be a strong absorption around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations of the naphthalene moiety are expected to produce strong signals in the Raman spectrum. The C=O stretching vibration will also be Raman active.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-HStretching3200 - 3400 (broad)Weak
C-H (aromatic)Stretching> 3000Strong
C=O (amide)Stretching1650 - 1680 (strong)Moderate
C=C (aromatic)Stretching1450 - 1600Strong

X-ray Diffraction Analysis for Solid-State Molecular Architecture

No crystallographic data, such as single-crystal X-ray diffraction studies, for this compound has been found in the searched scientific literature and databases, including the Cambridge Structural Database (CSD). Consequently, information regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state is not available.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Similarly, there is a lack of published research on the chiroptical properties of this compound. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. Without experimental spectra and analysis, no information can be provided on the specific rotation, Cotton effects, or the relationship between its stereochemistry and chiroptical response.

Computational and Theoretical Chemistry Investigations of N 1 2 Naphthalenyl Ethyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of a molecule, providing insights into its behavior at the electronic level. For N-[1-(2-Naphthalenyl)ethyl]formamide, these calculations can elucidate its electronic structure, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for such investigations due to their balance of accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, which can readily donate π-electrons. The LUMO, conversely, is likely distributed over the formamide (B127407) group, particularly the C=O bond, which can accept electron density. A hypothetical FMO analysis would yield the energy values for these orbitals, allowing for the calculation of the energy gap and other quantum chemical descriptors that quantify the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

Parameter Description Expected Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 eV

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the formamide group, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom attached to the nitrogen would exhibit a positive potential, rendering it acidic and capable of acting as a hydrogen bond donor. The naphthalene ring would display a delocalized π-electron cloud with varying potential.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Quantum chemical calculations can predict various spectroscopic properties, which is essential for the characterization and identification of a compound. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. For this compound, the predicted spectrum would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the naphthalene ring.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H and ¹³C atoms, which can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is highly dependent on the chosen computational method and basis set.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Expected Characteristics
UV-Vis Spectroscopy λmax Strong absorption bands in the UV region due to π-π* transitions of the naphthalene moiety.
¹H NMR Spectroscopy Chemical Shifts (δ) Distinct signals for aromatic protons on the naphthalene ring, the formyl proton, and protons of the ethyl bridge.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around several single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. A Potential Energy Surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more internal coordinates, such as dihedral angles. This allows for the mapping of the energy landscape and the identification of energy minima (stable conformers) and transition states.

For this compound, key dihedral angles to investigate would include the rotation around the C-N bond of the formamide group and the bonds connecting the ethyl linker to the naphthalene ring and the nitrogen atom. The results of a PES scan would reveal the rotational barriers between different conformers and their relative energies, providing insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account factors like temperature and the presence of a solvent. By simulating the motion of the molecule and its surrounding solvent molecules, MD can explore the accessible conformational space more extensively than static calculations.

For this compound, MD simulations in different solvents (e.g., water, ethanol, chloroform) would reveal how the solvent environment influences its conformational preferences and dynamics. For example, in a polar solvent, conformations that expose the polar formamide group to the solvent may be favored. These simulations are crucial for understanding the behavior of the molecule in realistic chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This provides detailed information about the reaction's feasibility, kinetics, and the factors that control its outcome.

For this compound, computational modeling could be used to investigate various potential reactions, such as its hydrolysis, oxidation, or participation in condensation reactions. For example, a study of its hydrolysis would involve modeling the attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. Such studies would provide valuable insights into the reactivity and stability of the compound.

Theoretical Insights into Structure-Activity Relationships and Molecular Recognition

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the structure-activity relationships (SAR) and molecular recognition of this compound. While computational methods are potent tools for elucidating how a molecule's three-dimensional structure influences its biological interactions, such investigations appear not to have been published for this particular compound.

Theoretical chemistry employs a range of techniques, including quantum mechanics, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict the behavior of molecules. These methods can provide deep insights into:

Conformational Analysis: Identifying the most stable three-dimensional shapes of the molecule, which is crucial for its interaction with biological targets.

Molecular Docking: Simulating the binding of the molecule to a receptor's active site to predict binding affinity and orientation.

Pharmacophore Modeling: Identifying the key electronic and steric features necessary for biological activity.

Although studies exist for structurally related compounds, such as isomers like N-(1-Naphthalenyl)formamide or simpler molecules like N-ethylformamide, the direct extrapolation of these findings to this compound would be speculative and scientifically unsound. nih.govresearchgate.netnih.gov The unique spatial arrangement of the ethylformamide group attached to the second position of the naphthalene ring in the target compound dictates a distinct conformational landscape and electronic distribution.

Consequently, without dedicated computational studies, it is not possible to detail the specific hydrogen bond donor/acceptor patterns, hydrophobic interactions, or π-stacking capabilities that would govern its molecular recognition by a biological receptor. The generation of data tables detailing interaction energies, binding affinities, or key structural parameters is precluded by the lack of available research.

Future computational and theoretical investigations would be invaluable to build a predictive model of this molecule's activity, guiding potential modifications to enhance its biological efficacy or selectivity. Such studies would form the foundation for understanding its SAR and unlocking its full therapeutic or chemical potential.

Chemical Reactivity and Synthesis of N 1 2 Naphthalenyl Ethyl Formamide Derivatives

Transformations Involving the Formamide (B127407) Moiety

The formamide group, consisting of a carbonyl bonded to a nitrogen atom, is a key functional handle for derivatization. Reactions can target the formyl group for removal or modification, or the amide nitrogen for further functionalization.

Formyl Group Interconversions and Cleavage

The formyl group serves as a protecting group for the amine, and its removal (deformylation) is a common and crucial transformation. This unmasks the primary amine, 1-(2-naphthalenyl)ethanamine, a valuable intermediate for further synthesis. Several methods are available for this purpose, primarily involving hydrolysis under acidic or basic conditions.

Acid-catalyzed hydrolysis is a standard procedure, often employing dilute mineral acids like hydrochloric acid. google.com The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. However, harsh acidic conditions can potentially lead to side reactions or degradation, especially with sensitive substrates. google.com For peptides with ester groups, acidic hydrolysis can cause unwanted cleavage of those esters. google.com

Alternatively, base-catalyzed hydrolysis offers a different pathway for formyl group cleavage. Studies on the hydrolysis of formamide have shown that the reaction can be effectively promoted by hydroxide (B78521) ions. cdnsciencepub.com

More specialized methods have also been developed. For instance, reaction with hydrazine (B178648) or its derivatives in a specific pH range (typically 1 to 3.5) has been shown to effectively remove N-formyl groups from peptides. Another approach involves the use of urea (B33335) in the presence of a strong acid and a polar solvent. google.com These methods can offer greater selectivity and milder conditions compared to simple hydrolysis.

MethodReagents & ConditionsProductNotes
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heat1-(2-Naphthalenyl)ethanamineCommon method, but can affect other acid-sensitive groups. google.com
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heat1-(2-Naphthalenyl)ethanamineAlternative to acid hydrolysis, useful for acid-sensitive molecules. cdnsciencepub.com
Hydrazine-Mediated CleavageHydrazine (or derivative), pH 1-3.51-(2-Naphthalenyl)ethanamineOffers high yields under specific pH control.
Urea-Based DeformylationUrea, strong acid (e.g., HCl), polar solvent1-(2-Naphthalenyl)ethanamineProvides a selective method for formyl group removal. google.com

Amide Nitrogen Functionalization

The nitrogen atom of the secondary formamide in N-[1-(2-naphthalenyl)ethyl]formamide is nucleophilic and can participate in a variety of functionalization reactions. N-alkylation is a primary example, allowing for the synthesis of tertiary amides. This typically involves deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. researchgate.netwikipedia.org The use of alcohols as alkylating agents in the presence of suitable catalysts also represents a viable, green alternative. researchgate.netflvc.org

Beyond simple alkylation, modern photochemical methods have emerged that enable the deoxygenative alkylation of secondary amides. nih.gov This strategy involves the activation of the amide, followed by a photochemical radical alkylation step, leading to the formation of α-branched secondary amines. nih.gov

Reaction TypeTypical ReagentsResulting StructureKey Features
N-Alkylation1. Strong base (e.g., NaH) 2. Alkyl halide (R-X)Tertiary AmideClassic method for forming C-N bonds at the amide nitrogen. wikipedia.orgorganic-chemistry.org
N-ArylationAryl halide, Copper or Palladium catalystN-Aryl Tertiary AmideTransition-metal-catalyzed cross-coupling (e.g., Goldberg reaction).
N-AcylationAcyl chloride or anhydride (B1165640), baseN-Acyl ImideForms an imide functionality, useful for further synthetic manipulations.
Deoxygenative Photochemical AlkylationTriflic anhydride, alkyl iodide, photocatalystα-Branched Secondary AmineModern approach for streamlined synthesis of complex amines. nih.gov

Reactions at the Naphthalene (B1677914) Core

The bicyclic aromatic naphthalene system is susceptible to electrophilic attack and can be functionalized through various strategies, including direct electrophilic substitution and directed metalation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In naphthalene, the C1 (α) position is generally more reactive towards electrophiles than the C2 (β) position due to the greater stability of the carbocation intermediate formed during α-attack. youtube.comwordpress.com The this compound molecule has a substituent at the C2 position. This substituent, an alkylamide group, is generally considered an activating group and an ortho, para-director. libretexts.orgpressbooks.pub

Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho (C1 and C3) and para (C6) to the existing C2 substituent. Steric hindrance from the ethylformamide group might influence the ratio of C1 to C3 substitution. The C1 position is often favored kinetically, while the C6 position might be favored under thermodynamic control in some cases, such as sulfonation. youtube.comwordpress.com

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-Nitro and 3-Nitro derivatives
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃1-Bromo/Chloro and 3-Bromo/Chloro derivatives
SulfonationFuming H₂SO₄ (SO₃)1-Sulfonic acid (kinetic, low temp) or 6-Sulfonic acid (thermodynamic, high temp) derivatives youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl and 8-Acyl derivatives (Acylation often favors the other ring)

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. Amide and carbamate (B1207046) groups are known to be effective DMGs. nih.govunblog.fr

In this compound, the formamide group can act as a DMG. Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would be expected to direct lithiation specifically to the C1 and C3 positions. wikipedia.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group with high regioselectivity. This method provides access to 1,2- and 2,3-disubstituted naphthalene derivatives that can be difficult to obtain through classical EAS reactions.

ElectrophileReagent ExampleInstalled Functional Group
Deuterium sourceD₂O-D
Alkylating agentsCH₃I-CH₃
Carbonyl compoundsAcetone, Benzaldehyde-C(OH)R₂
Carbon dioxideCO₂ (gas)-COOH
Silylating agentsTMSCl-Si(CH₃)₃
Halogen sourcesI₂, Br₂-I, -Br

Stereoselective Transformations of the α-Chiral Ethyl Moiety

The ethyl moiety of this compound contains a stereogenic center at the benzylic carbon—the carbon atom attached to both the naphthalene ring and the formamide nitrogen. This chiral center opens avenues for stereoselective synthesis, where reactions are controlled by this existing stereochemistry.

Reactions at the benzylic C-H bond are of particular interest. The benzylic proton is acidic relative to other sp³ C-H bonds due to the resonance stabilization of the resulting carbanion by the naphthalene ring. Deprotonation can generate a chiral nucleophile. Subsequent reaction with an electrophile could proceed with either retention or inversion of configuration, leading to diastereomeric products if another chiral center is introduced. The stereochemical outcome would be influenced by the conformation of the intermediate and the nature of the reagents (substrate-controlled diastereoselectivity).

Furthermore, radical reactions at the benzylic position are also well-established. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions proceeds via a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com While this specific reaction on the parent compound would generate a racemic mixture if starting from a racemic material, its application to derivatives could exhibit diastereoselectivity if other stereocenters are present in the molecule.

Finally, the existing chiral center can influence the stereochemical course of reactions occurring elsewhere in the molecule. For example, in a derivative containing a prochiral ketone, reduction could proceed with facial selectivity guided by the nearby chiral center, leading to a diastereomeric excess of one alcohol product. Such diastereoselective reactions are fundamental in asymmetric synthesis for building complex molecules with defined three-dimensional structures. acs.org

Synthesis and Properties of this compound Analogues and Hybrid Structures

Information on the systematic synthesis of analogues of this compound, where specific parts of the molecule are varied to investigate structure-property relationships, is not available in the reviewed scientific literature. Similarly, there is a lack of published studies on the design and synthesis of hybrid molecules that incorporate the this compound scaffold.

While the synthesis of the precursor, (R)-1-(2-naphthyl)ethylamine, is well-documented as a crucial intermediate in the preparation of various biologically active compounds, the subsequent derivatization of its formamide counterpart to create analogues and hybrid structures has not been a focus of the available research.

Consequently, detailed research findings and data tables regarding the synthesis and properties of this compound analogues and hybrid structures cannot be presented.

Molecular Interactions of N 1 2 Naphthalenyl Ethyl Formamide and Its Analogues with Biological Targets: Mechanistic Insights

Ligand-Receptor Binding Mechanisms (e.g., Melatonin (B1676174), Serotonin (B10506), EGFR, ER, PR Receptors)

The interaction of N-[1-(2-Naphthalenyl)ethyl]formamide analogues with a range of receptors is a key determinant of their pharmacological profiles. The binding mechanisms are diverse and depend on the specific receptor and the structural features of the ligand.

Melatonin Receptors: Analogues of this compound, particularly those with structural similarities to melatonin, are of interest for their potential to interact with melatonin receptors (MT1 and MT2). The binding of ligands to these G protein-coupled receptors (GPCRs) is often characterized by a combination of hydrophobic and hydrogen bonding interactions within the receptor's binding pocket. For instance, studies on N-substituted melatonin analogues have highlighted the importance of the indole (B1671886) moiety for receptor recognition, while modifications at other positions can influence binding affinity and selectivity.

Serotonin Receptors: The naphthalene (B1677914) moiety is a key pharmacophore in various serotonin receptor ligands. For example, certain 2-(1-naphthyloxy)ethylamines have demonstrated enhanced affinity for human 5-HT1B serotonin receptors. Systematic structural modifications, such as altering the length of the alkyl chain and the nature of the terminal amine, have been shown to significantly impact binding affinity. These findings suggest that analogues of this compound could potentially interact with serotonin receptors through similar structure-activity relationships, where the naphthalene group engages in hydrophobic interactions within the receptor pocket.

Epidermal Growth Factor Receptor (EGFR): The epidermal growth factor receptor is a key target in cancer therapy. While direct studies on this compound are limited, research on related compounds provides insights into potential binding mechanisms. For example, the pollutant 1,2-naphthoquinone (B1664529) has been shown to activate EGFR through covalent N-arylation of a lysine (B10760008) residue in the ligand-binding domain nih.gov. This suggests that naphthalene-containing compounds can, in some cases, form covalent bonds with receptor targets, leading to their activation or inhibition.

Estrogen and Progesterone (B1679170) Receptors (ER & PR): Estrogen and progesterone receptors are nuclear receptors that play crucial roles in various physiological processes and are important targets in cancer and other diseases. Molecular docking studies of naphthalene-based chalcone (B49325) and pyrazoline compounds with the estrogen receptor-α (ERα) have revealed key interactions. These studies indicate that the naphthalene moiety can fit into the hydrophobic ligand-binding pocket of the receptor, while other parts of the molecule can form hydrogen bonds with specific amino acid residues, such as GLY521 scientific.net. Similar interactions could be envisaged for analogues of this compound with both ER and PR.

Receptor TargetPotential Binding Interactions of Naphthalenyl AnaloguesKey Amino Acid Residues (Examples)
Melatonin Receptors Hydrophobic interactions, hydrogen bondingNot specified in provided context
Serotonin Receptors Hydrophobic interactionsNot specified in provided context
EGFR Covalent modification (N-arylation)Lys80 nih.gov
Estrogen Receptor-α Hydrophobic interactions, hydrogen bondingGLY521, LEU346, LEU384, MET343 scientific.net
Progesterone Receptor General hydrophobic and polar interactions within the ligand-binding pocketNot specified in provided context

Enzyme Inhibition and Modulation at the Molecular Level (e.g., CYP51, E. coli FabH)

This compound and its analogues have the potential to modulate the activity of various enzymes through competitive or non-competitive inhibition.

E. coli FabH (β-ketoacyl-ACP synthase III): FabH is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents. Inhibition of FabH can occur through the binding of small molecules to its active site, preventing the condensation reaction that initiates fatty acid biosynthesis. The potency of inhibitors is often dictated by their ability to form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the active site. For instance, acyl-ACP products are known to inhibit FabH activity, with their potency increasing with the length of the acyl chain, indicating the importance of hydrophobic interactions in the binding pocket nih.gov.

Nucleic Acid Interaction Modes (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the naphthalene moiety suggests that this compound and its analogues could interact with nucleic acids.

Intercalation: This mode of interaction involves the insertion of a planar molecule between the base pairs of DNA. Naphthalene diimides, for example, are known to bind to DNA via a threading intercalation mode elsevierpure.com. This interaction is stabilized by π-π stacking between the aromatic rings of the intercalator and the DNA base pairs. The substituents on the naphthalene ring system can influence the binding affinity and sequence selectivity. Studies have shown that the presence of a naphthalene group can significantly enhance the mutagenic activity of certain compounds, likely due to intercalative binding to bacterial DNA nih.gov.

Groove Binding: Alternatively, molecules can bind to the major or minor grooves of the DNA double helix. This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the ligand and the edges of the base pairs in the grooves. The specific groove preference and binding affinity depend on the shape, size, and electrostatic potential of the molecule.

Protein-Ligand Interaction Dynamics through Computational Docking and Molecular Dynamics

Computational methods are indispensable tools for visualizing and understanding the dynamic nature of protein-ligand interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For naphthalene-based compounds, docking studies have been used to predict their binding modes with targets like the estrogen receptor-α scientific.net. These studies can reveal potential hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex and can provide a rational basis for designing more potent and selective analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the time-dependent behavior of molecular systems, allowing for the study of conformational changes in both the ligand and the protein upon binding. These simulations can be used to assess the stability of docked poses, calculate binding free energies, and identify key residues involved in the interaction. For instance, MD simulations have been employed to study the location, orientation, and dynamics of naphthalene derivatives within lipid membranes.

Pharmacophore Generation and In Silico Screening for Target Identification

Pharmacophore Generation: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. For naphthalenyl compounds, a pharmacophore model could be generated based on the structures of known active analogues. This model would highlight the critical role of the naphthalene ring as a hydrophobic feature, along with the positions of other essential functional groups.

In Silico Screening: Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. This virtual screening approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. For example, pharmacophore modeling combined with in silico screening has been successfully used to identify potential anticancer agents from natural product databases.

Computational MethodApplication to Naphthalenyl CompoundsInsights Gained
Molecular Docking Predicting binding modes with receptors (e.g., ERα) and enzymes.Identification of key interactions (hydrogen bonds, hydrophobic contacts).
Molecular Dynamics Simulating the dynamic behavior of ligand-protein complexes and membrane interactions.Assessment of binding stability, conformational changes, and binding free energies.
Pharmacophore Generation Creating 3D models of essential features for biological activity.Defining the key structural requirements for target binding.
In Silico Screening Searching compound libraries for molecules matching a pharmacophore model.Identification of novel potential drug candidates for further investigation.

Advanced Applications of N 1 2 Naphthalenyl Ethyl Formamide in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Catalysis and Total Synthesis

N-[1-(2-Naphthalenyl)ethyl]formamide, possessing a stereogenic center at the ethylamine (B1201723) bridge, serves as a valuable chiral auxiliary and building block in asymmetric synthesis. The naphthalene (B1677914) group provides a rigid and sterically defined framework, which can effectively control the stereochemical outcome of chemical reactions. The formamide (B127407) group can be readily hydrolyzed to the corresponding amine, 1-(2-naphthalenyl)ethylamine, which is a widely used resolving agent and a precursor for chiral ligands.

The utility of the closely related naphthylethylamines as chiral auxiliaries has been demonstrated in the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition. In a study, the use of isomeric 1-(2-naphthyl)ethylamines as chiral auxiliaries in the reaction of imines with ketenes resulted in good to excellent yields of the corresponding trans-azetidin-2-ones with diastereomeric excesses (de) of up to 48%. researchgate.net This demonstrates the potential of the N-[1-(2-naphthalenyl)ethyl] moiety to induce significant levels of stereocontrol in the synthesis of complex molecules.

ReactionChiral AuxiliaryProductDiastereomeric Excess (de)Yield
Staudinger Cycloaddition(R)- or (S)-1-(2-Naphthyl)ethylaminetrans-Azetidin-2-oneUp to 48%Good to Excellent

This table illustrates the diastereoselectivity achieved using a closely related chiral amine, highlighting the potential of the N-[1-(2-naphthalenyl)ethyl] scaffold in asymmetric synthesis.

The application of such chiral building blocks is crucial in the total synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. While direct examples of the total synthesis of a specific natural product using this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its applicability in constructing complex chiral molecules.

Precursor for Complex Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. dntb.gov.uaresearchgate.net this compound can serve as a versatile precursor for the synthesis of various complex heterocyclic scaffolds. The formamide group can be transformed into other functional groups, or the entire N-ethylformamide side chain can participate in cyclization reactions to form new rings.

For instance, the Bischler-Napieralski reaction, a well-established method for the synthesis of dihydroisoquinolines, could potentially be applied to derivatives of this compound. By acylating the nitrogen atom with a suitable acyl group and subsequent acid-catalyzed cyclization, it would be possible to construct fused heterocyclic systems incorporating the naphthalene ring.

Furthermore, multicomponent reactions involving 2-naphthol, a structural component related to the naphthalene moiety of the title compound, have been shown to be a powerful tool for the synthesis of a diverse range of heterocycles. dntb.gov.ua This suggests that the naphthalene core of this compound can be a foundation for building complex molecular architectures.

While specific, detailed research on the direct conversion of this compound to a wide array of heterocyclic systems is an area for further exploration, its chemical structure provides clear pathways for such transformations.

Role as a Ligand or Organocatalyst in Chemical Transformations

The nitrogen atom in the formamide group of this compound possesses a lone pair of electrons, making it a potential ligand for transition metal catalysis. uni-regensburg.de Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The combination of the chiral center and the coordinating nitrogen atom in this compound makes it a candidate for the development of novel chiral ligands.

Moreover, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen significant growth. Chiral formamides, in particular, have emerged as effective organocatalysts for various asymmetric transformations. For example, chiral N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts derived from chiral amines, have been successfully used as asymmetric acylation catalysts. In one study, the asymmetric acylation of 1-(1-naphthyl)ethanol (B73620) was achieved with up to 68% enantiomeric excess (ee) using a chiral NHC derived from a bis[(1-naphthyl)ethyl]imidazolium salt. researchgate.net This highlights the potential of the N-[1-(2-naphthalenyl)ethyl] moiety to serve as a chiral scaffold in organocatalysis.

Catalytic ApplicationCatalyst TypeKey Structural FeaturePotential Transformation
Transition Metal CatalysisChiral LigandN-coordination, Chiral CenterAsymmetric C-C bond formation
OrganocatalysisChiral Formamide DerivativeChiral ScaffoldAsymmetric acylation, aldol (B89426) reactions

This table summarizes the potential catalytic roles of this compound and its derivatives.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. thno.orgmdpi.comnih.gov The naphthalene ring in this compound is a prominent aromatic system capable of engaging in π-π stacking interactions, which are a key driving force in supramolecular assembly.

The formation of ordered structures through these non-covalent interactions can lead to the development of new materials with interesting properties. While specific studies on the supramolecular assembly of this compound are not widely reported, the principles of host-guest chemistry suggest that the naphthalene moiety could act as a guest molecule, fitting into the cavity of a larger host molecule. thno.orgnih.gov This interaction could be utilized for applications such as molecular recognition, sensing, and drug delivery.

The formamide group, with its hydrogen bond donor and acceptor capabilities, can also contribute to the formation of supramolecular structures through hydrogen bonding networks. The interplay of π-π stacking and hydrogen bonding could lead to the formation of complex and functional supramolecular architectures.

Exploration in Advanced Materials (e.g., Electronic, Optical, Magnetic Materials)

The photophysical and electronic properties of naphthalene and its derivatives make them attractive components for advanced materials. The extended π-system of the naphthalene ring can absorb and emit light, leading to potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Furthermore, organic semiconductors are the active components in organic field-effect transistors (OFETs). The ability of naphthalene-based molecules to self-assemble into ordered structures is beneficial for charge transport in these devices. While the direct application of this compound in electronic devices has not been extensively explored, the incorporation of the naphthalenyl moiety into larger conjugated systems is a known strategy for tuning the electronic properties of organic materials.

In the realm of magnetic materials, research has shown that organic radicals can exhibit ferromagnetic behavior. Recent studies on naphthalene diimide anion radicals have demonstrated room-temperature ferromagnetism in self-assembled aggregates. While this compound itself is not a radical, this research indicates the potential of naphthalene-based systems to exhibit interesting magnetic properties upon appropriate chemical modification.

Material TypePotential ApplicationKey Structural Feature
Organic ElectronicsOLEDs, OFETsNaphthalene π-system
Optical MaterialsFluorescent ProbesNaphthalene Chromophore
Magnetic MaterialsOrganic Magnets (as a precursor)Naphthalene Scaffold

This table outlines the potential applications of this compound in advanced materials, based on the properties of its core structure.

Advanced Analytical and Purification Methodologies for N 1 2 Naphthalenyl Ethyl Formamide Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and preparative separation of N-[1-(2-Naphthalenyl)ethyl]formamide. Reversed-phase HPLC (RP-HPLC) is particularly suitable, leveraging a hydrophobic stationary phase and a polar mobile phase to separate the compound from polar and nonpolar impurities. nih.gov

Detailed research findings indicate that the separation of formamide (B127407) derivatives can be effectively achieved using C18 columns. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an additive like formic acid or phosphoric acid to improve peak shape and resolution. researchgate.netsielc.com For this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, would be effective for separating a wide range of potential impurities generated during synthesis. The naphthalene (B1677914) moiety provides a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 220-280 nm.

For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the compound with high purity. The scalability of liquid chromatography methods makes them suitable for both analytical and purification purposes. sielc.com

ParameterConditionPurpose
ColumnC18 (e.g., Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm)Provides hydrophobic interaction for separation. researchgate.net
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidEnables gradient elution for separating compounds with varying polarities. researchgate.net
Gradient5% B to 95% B over 20 minutesEnsures elution of both polar and nonpolar impurities.
Flow Rate1.0 mL/minTypical analytical flow rate for good separation efficiency.
DetectionUV at 254 nmThe naphthalene ring allows for strong UV absorbance. researchgate.net
Column Temperature25 °CEnsures reproducible retention times. sigmaaldrich.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Separation and Detection

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) offers a high-efficiency separation and sensitive detection method for this compound. CE-MS is particularly advantageous for analyzing small sample volumes and for separating charged or polar compounds. nih.gov Given the polar nature of the formamide group, this technique is highly applicable.

Research into nonaqueous capillary electrophoresis (NACE) has shown that solvents like formamide and N-methylformamide can be used as alternatives to aqueous buffers, offering different selectivity compared to traditional solvents. nih.gov Using formamide as part of the background electrolyte (BGE) could enhance the solubility and separation of this compound. The coupling of CE with MS, particularly with an electrospray ionization (ESI) source, allows for the direct determination of the compound's molecular weight and provides structural information through fragmentation analysis, thereby increasing the confidence in peak identification. nih.govnih.gov This hyphenated technique benefits from the high resolving power of CE and the specificity and sensitivity of MS detection. nih.gov

ParameterConditionPurpose
CapillaryFused Silica (e.g., 50 µm i.d., 80 cm length)Standard capillary for CE separations. nih.gov
Background Electrolyte (BGE)25 mM Ammonium Formate and 1 M Formic Acid in Formamide/MethanolProvides conductivity and defines separation selectivity in a nonaqueous medium. nih.gov
Separation Voltage-25 kV to +25 kVDrives the electrophoretic and electroosmotic flow.
InjectionHydrodynamic (e.g., 50 mbar for 5 s)Introduces a small, precise volume of the sample.
Ionization SourceElectrospray Ionization (ESI)Efficiently ionizes polar molecules for MS detection. nih.gov
Mass AnalyzerTime-of-Flight (TOF) or QuadrupoleProvides high-resolution mass data for identification and structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com this compound, due to its molecular weight and polarity, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Derivatization can be achieved by targeting the amide functional group. For instance, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility. uzh.ch Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other volatile components, and the mass spectrometer provides a mass spectrum, which serves as a molecular fingerprint for identification. nelsonlabs.com The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the original molecule. This method is highly sensitive and specific, making it suitable for detecting trace impurities. nih.govwiley.com

ParameterConditionPurpose
Derivatization ReagentBSTFA with 1% TMCSCreates a volatile trimethylsilyl (TMS) derivative. uzh.ch
GC Column(5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)Provides separation based on boiling point and polarity. wiley.com
Carrier GasHelium at 1.0 mL/minInert gas to carry the sample through the column.
Oven ProgramStart at 100 °C, ramp to 300 °C at 10 °C/minSeparates compounds over a range of volatilities. usra.edu
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass AnalyzerQuadrupole or Ion TrapDetects and measures the mass-to-charge ratio of fragment ions for identification.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom of the ethyl group attached to the naphthalene ring. Consequently, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is critical in pharmaceutical research, as enantiomers can exhibit different pharmacological activities.

Chiral HPLC is the most common approach. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are widely used. sigmaaldrich.comsigmaaldrich.com For compounds related to this compound, such as 1-(1-Naphthyl)ethylamine, successful enantiomeric separations have been achieved using vancomycin-based (CHIROBIOTIC V2) and crown ether-based CSPs. sigmaaldrich.commdpi.com The mobile phase is typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The ratio of the two enantiomers is determined by integrating the peak areas in the resulting chromatogram.

ParameterConditionPurpose
Column (CSP)Astec® CHIROBIOTIC® V2Provides stereoselective interactions for enantiomer separation. sigmaaldrich.com
Mobile PhaseMethanol / 20 mM Ammonium Acetate (90:10)Elutes the enantiomers with differential retention. sigmaaldrich.com
Flow Rate1.0 mL/minStandard flow rate for analytical chiral separations. sigmaaldrich.com
DetectionUV at 230 nmSensitive detection of the naphthalene chromophore. sigmaaldrich.com
Column Temperature25 °CEnsures consistent and reproducible chiral recognition. sigmaaldrich.com

Advanced Titration Techniques in Nonaqueous Solvents (e.g., Formamide as a medium)

Titrimetric methods offer a classic, cost-effective, and accurate means of quantifying a substance. For weakly acidic or basic compounds that yield poor endpoints in aqueous solution, nonaqueous titration is the method of choice. hnsgroupofcolleges.org this compound, containing a weakly basic amide group, is a suitable candidate for nonaqueous acid-base titration.

In this technique, a solvent that does not interfere with the reaction but enhances the acidic or basic properties of the analyte is used. slideshare.net Formamide, being a protic solvent with a high dielectric constant, can serve as a suitable medium. nih.gov Alternatively, aprotic solvents like dimethylformamide (DMF) are commonly used. sips.org.inslideshare.net The titration would involve dissolving the sample in the nonaqueous solvent and titrating with a strong acid, such as perchloric acid dissolved in a nonaqueous medium like glacial acetic acid. hnsgroupofcolleges.org The endpoint can be detected potentiometrically using a pH meter with a suitable electrode combination or visually with an indicator like crystal violet or thymol (B1683141) blue, which exhibit distinct color changes in nonaqueous media. hnsgroupofcolleges.orgsips.org.in

ComponentExampleFunction
AnalyteThis compoundThe weakly basic compound to be quantified.
SolventFormamide or Dimethylformamide (DMF)Dissolves the analyte and enhances its basicity. nih.govsips.org.in
Titrant0.1 M Perchloric Acid in Glacial Acetic AcidStrong acid titrant for reacting with the weak base. hnsgroupofcolleges.org
IndicatorThymol Blue (0.2% w/v in methanol)Provides a visual endpoint (e.g., yellow to blue color change). hnsgroupofcolleges.org
Endpoint DetectionPotentiometric or VisualDetermines the point of complete reaction. microlit.com

Future Research Directions and Unexplored Avenues for N 1 2 Naphthalenyl Ethyl Formamide

Green Chemistry Principles in the Synthesis and Derivatization

The future synthesis and modification of N-[1-(2-Naphthalenyl)ethyl]formamide must prioritize sustainability. Research should pivot from traditional methods to greener alternatives that reduce environmental impact. Key areas for investigation include the adoption of safer solvents, the use of renewable feedstocks, and the implementation of energy-efficient reaction conditions.

Future research should focus on applying established green N-formylation techniques to this specific molecule. For instance, utilizing carbon dioxide (CO2) as a C1 source in the presence of a reducing agent is a promising avenue. catco2nvers.eu The development of heterogeneous catalysts for this transformation could enhance recyclability and scalability, making the process more industrially viable. catco2nvers.eu Another approach involves the Au/TiO2-catalyzed aerobic oxidative coupling of the corresponding amine with paraformaldehyde, which can proceed cleanly at room temperature. mdpi.com

A comparative analysis of potential synthesis routes using green chemistry metrics would be a valuable research endeavor.

Metric Traditional Synthesis (e.g., Acetic Anhydride (B1165640)/Formic Acid) Potential Green Synthesis (e.g., Catalytic CO2) Future Research Goal
Atom Economy Moderate to Low (byproducts are common)Potentially HighOptimize catalytic systems to maximize the incorporation of reactant atoms into the final product. semanticscholar.org
Solvent Use Often requires volatile organic solvents (VOCs)Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. nih.govresearchgate.netInvestigate the solubility and reactivity of this compound precursors in various green solvents.
Energy Input May require high temperaturesUse of alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govDevelop and optimize microwave-assisted protocols for the synthesis and derivatization of the target compound.
Catalyst Often uses stoichiometric, non-recyclable reagentsUse of recyclable and non-toxic catalysts (e.g., heterogeneous metal catalysts, biocatalysts). catco2nvers.euScreen and develop robust, reusable catalysts for the N-formylation step.

Further research should explore the derivatization of this compound using green principles, such as C-H activation, to introduce new functional groups without the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. acs.orgacs.org

Automated Synthesis and High-Throughput Experimentation

To efficiently explore the chemical space around this compound, future research should leverage automated synthesis and high-throughput experimentation (HTE). These technologies can accelerate the discovery of new derivatives with desirable properties by enabling the rapid creation and testing of large compound libraries.

An unexplored avenue is the development of a fully automated platform for the synthesis and purification of a library of this compound analogs. This could involve modifying the ethylamine (B1201723) backbone, substituting the naphthalene (B1677914) ring, or replacing the formyl group. Capsule-based automated synthesis, where reagents are pre-packed, offers a user-friendly approach to simplify reaction and isolation processes for creating such libraries with high efficiency and yield. synplechem.com

HTE platforms can then be used to screen these libraries for various properties. Software solutions are available to facilitate the rapid design of reaction arrays in multi-well plates and to analyze the resulting analytical data to guide subsequent experiments. chemrxiv.org

Potential High-Throughput Screening Campaigns:

Catalyst Screening: Automated parallel synthesis can be used to rapidly test a wide array of catalysts and reaction conditions for the optimal synthesis of the parent compound and its derivatives.

Biological Activity: Libraries of derivatives can be screened in high-throughput assays to identify compounds with interesting biological profiles, such as antimicrobial or cytotoxic activity, which are known for other naphthalene derivatives. researchgate.net

Material Properties: Derivatives can be screened for specific photophysical properties, such as fluorescence quantum yield and solvatochromism, to identify candidates for sensing or nanotechnology applications. nih.gov

This approach would significantly accelerate the design-make-test-analyze cycle, enabling a more rapid exploration of the structure-activity relationships (SAR) for this class of compounds.

Advanced Machine Learning and AI in Reaction Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. For this compound, these tools offer powerful capabilities for predicting reaction outcomes, discovering novel synthetic routes, and forecasting molecular properties.

Future research should focus on developing bespoke ML models trained on data relevant to naphthalene and formamide (B127407) chemistry. A key challenge in predicting reaction outcomes is the lack of data on unproductive reactions in the literature. acs.org AI models can be trained to assess the likelihood of reactivity for various transformations, moving beyond simple template-based predictions. acs.orgnips.cc

Potential AI/ML Applications:

AI/ML Technique Application to this compound Research Objective
Retrosynthesis Planning AI tools can propose novel, efficient, and green synthetic routes to the target molecule and its derivatives by analyzing vast reaction databases. biopharmatrend.comTo identify cost-effective and sustainable manufacturing processes.
Reaction Outcome Prediction Deep learning models can predict the major product of a reaction given a set of reactants and reagents, including potential side products. acs.orgresearchgate.netrsc.orgTo reduce the number of failed experiments and accelerate the discovery of new derivatization methods.
Property Prediction (QSAR/QSPR) ML models can be trained to predict the biological activities, photophysical properties, or toxicity of virtual derivatives before they are synthesized.To prioritize the synthesis of the most promising candidates for specific applications, saving time and resources. youtube.com
Ab Initio Reaction Discovery Advanced computational methods can simulate reaction pathways to discover entirely new chemical reactions and products without prior experimental data. nih.govTo uncover novel transformations and derivatives of this compound with unique properties.

Novel Applications in Nanotechnology and Sensing

The naphthalene moiety is an excellent fluorophore, known for its unique photophysical properties, high quantum yield, and photostability. nih.govresearchgate.net These characteristics make this compound and its derivatives promising candidates for novel applications in nanotechnology and chemical sensing.

Future research should focus on characterizing the photophysical properties of the parent compound and designing derivatives with enhanced or specific sensing capabilities. Naphthalene-based fluorescent probes have shown high selectivity and sensitivity for detecting metal ions, such as Al³⁺. nih.govmdpi.com An unexplored avenue is to investigate whether this compound or its derivatives can act as chemosensors. This would involve studying the changes in its fluorescence spectrum upon binding to various analytes.

Potential Research Directions in Sensing and Nanotechnology:

Ion and Molecule Sensing: Synthesize derivatives with specific binding sites to create selective "turn-on" or "turn-off" fluorescent sensors for environmentally or biologically important species. nih.gov

Fluorescent Probes for Imaging: Modify the structure to enhance cell permeability and target specific organelles, enabling its use as a fluorescent probe in cellular imaging. mdpi.com

Organic Electronic Appliances: The rigid, π-conjugated naphthalene system is an excellent candidate for constructing organic electronic materials. nih.govresearchgate.net Research could explore the incorporation of derivatives into organic light-emitting diodes (OLEDs) or other devices.

Functionalized Nanoparticles: Covalently attach derivatives to the surface of nanoparticles (e.g., silica, gold) to create hybrid materials for targeted drug delivery or advanced diagnostic tools.

The push-pull nature of molecules containing both electron-donating and electron-withdrawing groups can lead to strong solvatochromic fluorescence, making them sensitive probes of their local environment. wikipedia.org Investigating the introduction of such groups onto the naphthalene ring of this compound could yield highly sensitive environmental probes.

Elucidation of Broader Biological System Interactions at a Fundamental Level

While specific applications are a major driver of research, a fundamental understanding of how this compound interacts with biological systems is crucial and largely unexplored. Naphthalene-containing compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.net The naphthalene ring enhances lipophilicity, which can facilitate passage through biological membranes and interaction with biomolecular targets. researchgate.net

Future research should systematically investigate the metabolic fate of this compound. The metabolism of naphthalene itself is well-studied, typically initiated by dioxygenase enzymes to form various hydroxylated products like naphthols and dihydroxynaphthalenes, which are then further metabolized. researchgate.netnih.govethz.ch

Predicted Metabolic Pathway Research:

Metabolic Step Predicted Metabolite based on Naphthalene Pathways Research Approach
Phase I Oxidation Hydroxylation of the naphthalene ringIn vitro incubation with liver microsomes followed by LC-MS/MS analysis to identify oxidized metabolites.
Phase I Oxidation N-deformylation to yield 1-(2-naphthalenyl)ethanamineAnalysis of metabolites for the corresponding primary amine.
Phase II Conjugation Glucuronidation or sulfation of hydroxylated metabolitesTreatment of metabolites with glucuronidase/sulfatase to confirm the presence of conjugates. oup.com

Beyond metabolism, a broad-based screening of the compound and a library of its derivatives against various biological targets is a critical future direction. This could uncover unexpected therapeutic potential. Investigating polyvalent interactions, where multiple ligands bind simultaneously to multiple receptors, could also provide insights into novel mechanisms of action if the compound is incorporated into larger molecular architectures. nih.gov Organoselenocyanate derivatives of naphthalene, for instance, have been investigated for their anticancer and antimicrobial properties, suggesting that derivatization is a powerful tool for modulating bioactivity. biointerfaceresearch.com A systematic exploration of these interactions will be essential to fully understand the potential toxicological and pharmacological profiles of this compound class.

Q & A

Q. What synthetic methodologies are effective for preparing N-[1-(2-Naphthalenyl)ethyl]formamide, and what are the critical reaction parameters?

A palladium-catalyzed C-H activation approach can be employed, leveraging dimethylformamide (DMF) as a dimethyl amino source. For example, palladium catalysts (e.g., Pd(OAc)₂) combined with ligands like 1,10-phenanthroline in toluene at 110°C under argon facilitate coupling between 1-chloromethyl naphthalene and DMF derivatives . Key parameters include catalyst loading (5–10 mol%), reaction time (12–24 hr), and strict exclusion of moisture. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

  • HPLC : Use a C18 column with UV detection (254 nm). Relative retention times (RRT) for structurally similar formamides range from 0.4 to 2.2 (e.g., compound H: RRT 2.2) .
  • NMR : 1^1H NMR (CDCl₃) should reveal characteristic peaks: δ 8.58–9.09 (CHO protons), aromatic protons at δ 7.20–7.93, and ethyl group protons at δ 2.5–3.5 .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 361.2274 for a related naphthalene-formamide) .

Q. How can impurities in this compound be identified and quantified?

Impurities often arise from incomplete coupling or oxidation byproducts. Use USP-grade HPLC methods with system suitability mixtures (e.g., formoterol-related compounds) to resolve peaks. For example:

ImpurityRRTRelative Response Factor (%)
Monobenzyl2.21.00
Diastereomer1.31.00
Limit individual impurities to ≤0.5% and total impurities ≤1.0% .

Advanced Research Questions

Q. How does stereochemistry influence the physicochemical and biological properties of this compound?

Diastereoisomers (e.g., (1R,1S)-configurations) exhibit divergent retention times (RRT 1.3 vs. 1.8) and bioactivity. For instance, the (1R) isomer of a related formamide showed 3-fold higher β₂-adrenergic receptor binding affinity compared to (1S) in pharmacological assays . Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution can isolate enantiomers for structure-activity studies.

Q. What mechanistic insights explain the role of the naphthalene moiety in the compound’s reactivity?

The naphthalene ring enhances π-π stacking in catalytic intermediates, stabilizing palladium complexes during C-H activation. Computational studies (DFT) reveal that electron-rich naphthalene derivatives lower the activation energy for C-N bond formation by 15–20 kJ/mol compared to benzene analogs .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

  • Temperature Control : Maintain ≤110°C to prevent DMF decomposition to CO and dimethylamine.
  • Ligand Screening : Bidentate ligands (e.g., 1,10-phenanthroline) improve catalytic efficiency, reducing side reactions like oligomerization .
  • In Situ Monitoring : Use inline FTIR to track formamide intermediates and adjust reagent stoichiometry dynamically .

Q. What biological interactions are predicted for this compound, and how can they be validated?

Molecular docking (AutoDock Vina) predicts moderate binding affinity (Kd ~10 μM) to cytochrome P450 enzymes due to hydrophobic interactions with the naphthalene group. Validate via:

  • Enzyme Inhibition Assays : Measure IC₅₀ using human liver microsomes.
  • Metabolic Stability Tests : Incubate with hepatocytes and monitor degradation via LC-MS/MS .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configurations .
  • Impurity Profiling : Combine LC-MS with high-resolution ion mobility spectrometry for trace-level detection .
  • Scale-Up : Transition from batch to flow chemistry to enhance reproducibility and reduce palladium leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.